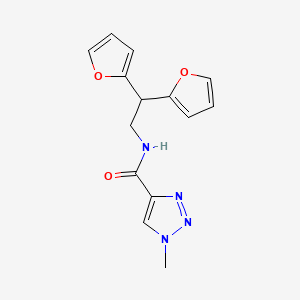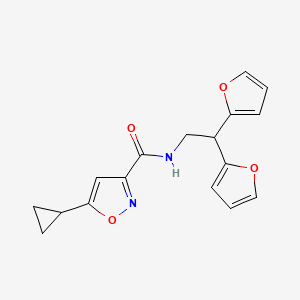
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTC belongs to the class of triazole-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activities The compound N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, belonging to the broader class of 1,2,4-triazole derivatives, has been studied for its synthesis and potential biological activities. Research has shown that derivatives within this chemical family, through various synthetic pathways, have exhibited promising antimicrobial, antiurease, and antioxidant activities. For instance, the synthesis of related compounds through the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide and subsequent reactions has led to the formation of 4-arylidenamino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, which were found to possess significant antiurease and antioxidant properties (Sokmen et al., 2014).
Energetic Materials and Insensitive Munitions Moreover, this compound's structural relatives, incorporating furazan and oxadiazole rings, have been explored for applications in insensitive energetic materials. The synthesis of such compounds and their characterization, including thermal stability and detonation performance, indicates their potential as safer alternatives to traditional energetic materials due to their insensitivity towards impact and friction, thereby offering advantages in terms of handling and storage safety (Yu et al., 2017).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18-9-11(16-17-18)14(19)15-8-10(12-4-2-6-20-12)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPUOBRPVZAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)




![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)


![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)




![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)